molecular formula C24H30N4O7S3 B2587031 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-92-8

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2587031
CAS No.: 865173-92-8
M. Wt: 582.71
InChI Key: GTNJXMQYAWLUTA-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzothiazole-derived compound featuring a sulfamoyl group at the 6-position of the benzo[d]thiazole core and a 2,6-dimethylmorpholino sulfonyl moiety at the para position of the benzamide ring. The Z-configuration of the imine bond (C=N) in the thiazolidinylidene system is critical for its stereoelectronic properties, influencing binding affinity and metabolic stability . This compound’s design integrates sulfonamide and morpholine pharmacophores, which are commonly associated with kinase inhibition and enhanced solubility, respectively.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O7S3/c1-4-34-12-11-28-21-10-9-20(37(25,30)31)13-22(21)36-24(28)26-23(29)18-5-7-19(8-6-18)38(32,33)27-14-16(2)35-17(3)15-27/h5-10,13,16-17H,4,11-12,14-15H2,1-3H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNJXMQYAWLUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a morpholino group, a sulfonyl moiety, and a benzothiazole derivative, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2-ylidene)benzamide. It features several functional groups that may influence its biological interactions:

Functional Group Description
MorpholinoEnhances solubility and bioavailability
SulfonylPotential for strong interactions with enzymes
BenzothiazoleAssociated with various pharmacological activities

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of diseases where enzyme dysregulation is a factor.
  • Receptor Modulation : The compound may bind to cellular receptors, altering their signaling pathways. Such interactions could lead to changes in cellular responses relevant to various therapeutic areas.
  • DNA/RNA Interactions : The compound might also interact with nucleic acids, affecting gene expression and protein synthesis.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells .
  • Acetylcholinesterase Inhibition : Compounds containing benzothiazole cores have been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This suggests potential applications in neurodegenerative disease therapies .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of related thiazole compounds on MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. Results indicated that some derivatives exhibited IC50 values lower than standard treatments like gefitinib, suggesting enhanced potency .
  • Inhibition of Acetylcholinesterase : In vitro assays demonstrated that certain thiazole derivatives inhibited AChE with IC50 values in the low micromolar range, indicating their potential as therapeutic agents for Alzheimer's disease .

Research Findings

Research into the biological activity of this compound has yielded promising results across various studies:

Study Focus Findings Reference
CytotoxicitySignificant inhibition of cancer cell growth
AChE InhibitionLow micromolar IC50 values observed
Mechanistic InsightsPotential enzyme inhibition and receptor modulation

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity : Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively.
  • Acetylcholinesterase Inhibition : Compounds containing benzothiazole cores have been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This suggests potential applications in neurodegenerative disease therapies.

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related thiazole compounds on MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. Results indicated that some derivatives exhibited IC50 values lower than standard treatments like gefitinib, suggesting enhanced potency against these cancer types.

Inhibition of Acetylcholinesterase

In vitro assays demonstrated that certain thiazole derivatives inhibited AChE with IC50 values in the low micromolar range. This indicates their potential as therapeutic agents for Alzheimer's disease, highlighting the relevance of this compound in neuropharmacology.

Chemical Synthesis and Catalysis

The morpholino and benzaldehyde units of the compound provide opportunities in chemical synthesis:

  • Morpholino Derivatives : Researchers can use it as a precursor for synthesizing other morpholino derivatives applicable in pharmaceuticals and agrochemicals.
  • Catalysis : The benzaldehyde group can serve as a ligand in transition metal catalysis. Its role in asymmetric reactions or cross-coupling reactions is an area of ongoing research.

Summary

Chemical Reactions Analysis

Synthetic Routes and Key Functional Group Reactivity

The compound’s synthesis involves multi-step reactions leveraging sulfonation, amidation, and benzothiazole cyclization (Fig. 1) .

Key Reaction Steps

StepReaction TypeReagents/ConditionsFunctional Group Involvement
1SulfonationChlorosulfonic acidIntroduction of sulfonyl group at benzoic acid meta position
2AmidationThionyl chloride, 2-aminobenzothiazoleFormation of benzamide linkage
3CyclizationNH4_4SCN, oxidative agents (e.g., I2_2)Benzothiazole ring closure
4Morpholino substitution2,6-dimethylmorpholineNucleophilic displacement of sulfonyl chloride

Yield Optimization : Recrystallization in ethanol achieves purity >95%, with yields ranging 49–72% depending on substituents .

Sulfonamide Reactivity

  • Hydrolysis : The sulfamoyl group (-SO2_2NH2_2) undergoes acid- or base-catalyzed hydrolysis to yield sulfonic acids or sulfonates, respectively .

    • Example:

      R-SO2NH2+H2OH+/OHR-SO3H+NH3\text{R-SO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-SO}_3\text{H} + \text{NH}_3
  • Alkylation/Acylation : The NH2_2 group reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .

Benzothiazole Reactivity

  • Electrophilic Substitution : The benzothiazole ring directs electrophiles (e.g., NO2+_2^+) to the 5- and 7-positions due to electron-withdrawing effects of the thiazole sulfur .

  • Ring-Opening : Strong reducing agents (e.g., LiAlH4_4) cleave the thiazole ring to form thiols or amines .

Morpholino Group

  • Ring-Opening : Acidic conditions protonate the morpholine oxygen, leading to ring cleavage and formation of diols .

  • Nucleophilic Displacement : The dimethylamino group participates in SN2 reactions with alkylating agents .

Ethoxyethyl Chain

  • Oxidation : The ethoxy group is stable under mild conditions but oxidizes to carboxylic acids with strong oxidizers (e.g., KMnO4_4) .

  • Elimination : Heating with concentrated H2_2SO4_4 eliminates ethylene, forming vinyl ethers .

Stability and Degradation Pathways

ConditionDegradation PathwayProducts Identified
Acidic (pH <3)Benzothiazole ring protonation → hydrolysisBenzoic acid derivatives
Alkaline (pH >10)Sulfonamide deprotonation → sulfonate saltsSulfonate anions
Thermal (>150°C)Morpholino ring decomposition → CO and NH3_3Volatile fragments

Notable Stability Data :

  • Half-life (pH 7.4, 25°C) : ~120 hours .

  • Photodegradation : UV light induces C-S bond cleavage in benzothiazole .

Catalytic and Biological Interactions

  • Enzyme Inhibition : The sulfonyl group binds to glucokinase active sites via H-bonding with Arg447^{447} and Lys414^{414} .

  • Covalent Modification : The benzamide moiety forms adducts with β-tubulin Cys239^{239}, disrupting microtubule assembly .

Comparative Reactivity with Structural Analogs

Compound ModificationReactivity ChangeReference
Replacement of sulfamoyl with methylsulfonylReduced hydrolysis stability
Substitution of morpholino with piperazineEnhanced nucleophilic ring-opening

Comparison with Similar Compounds

Table 1: Spectral Data Comparison

Property Target Compound Triazole Derivatives [7–9] ()
C=O Stretch (IR, cm⁻¹) Not reported Absent (confirmed via IR)
C=S Stretch (IR, cm⁻¹) ~1250–1260 (predicted) 1247–1255
NH Stretch (IR, cm⁻¹) ~3270–3410 (sulfamoyl NH) 3278–3414 (triazole NH)
Tautomerism Likely stabilized as Z-imine Exists as thione tautomer

The target compound’s sulfamoyl group introduces additional NH stretching vibrations (~3270–3410 cm⁻¹), absent in triazole derivatives [7–9], which instead exhibit NH bands from triazole-thione tautomers. The morpholino sulfonyl group may enhance solubility compared to aryl sulfonyl groups in triazole analogs, though experimental logP or solubility data are lacking .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthetic route for this compound, given its complex heterocyclic and sulfonamide functionalities?

  • The synthesis requires multi-step optimization, particularly for the introduction of the 2,6-dimethylmorpholine sulfonyl group and the benzo[d]thiazole scaffold. Key steps include:

  • Sulfonylation : Use of chlorinating agents (e.g., SOCl₂) to activate sulfonic acid intermediates, followed by nucleophilic substitution with 2,6-dimethylmorpholine under anhydrous conditions .
  • Thiazole Ring Formation : Cyclization via Hantzsch thiazole synthesis, employing β-keto esters and thioureas in ethanol or DMF at reflux .
  • Imine Formation : Stabilization of the (Z)-configuration using sterically hindered bases (e.g., 3-picoline) to minimize isomerization .
    • Purity control at each step via HPLC or TLC is critical due to potential side reactions (e.g., sulfonamide hydrolysis or thiazole ring opening) .

Q. How can researchers validate the stereochemical (Z)-configuration of the benzamide-thiazole imine moiety?

  • X-ray Crystallography : Definitive confirmation of the (Z)-configuration via single-crystal analysis, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .
  • NMR Spectroscopy : Key NOE correlations between the thiazole proton (C2-H) and the benzamide aromatic protons to confirm spatial proximity .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima of (Z) vs. (E) isomers .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing reaction yields in large-scale synthesis of this compound?

  • Design of Experiments (DoE) : Use fractional factorial designs to assess variables like temperature, solvent polarity, and catalyst loading. For example:

FactorLow LevelHigh Level
Temperature (°C)60100
Solvent (DMF:H₂O)9:17:3
Catalyst (mol%)515
  • Response surface modeling (RSM) can identify optimal conditions while minimizing side products .
    • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing decomposition risks .

Q. How can conflicting biological activity data (e.g., IC₅₀ variability across assays) be systematically addressed?

  • Assay Standardization :

  • Use isogenic cell lines to control genetic variability in cytotoxicity studies.
  • Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding to intended proteins (e.g., kinases or proteases) .
    • Meta-Analysis : Compare data across ≥3 independent studies, applying statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to resolve discrepancies caused by assay conditions (e.g., serum concentration differences) .

Q. What advanced techniques are suitable for characterizing the stability of the sulfamoyl group under physiological conditions?

  • LC-MS/MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring sulfamoyl hydrolysis via mass transitions (e.g., m/z 96 → 80 for SO₂NH₂ loss) .
  • Solid-State Stability : Accelerated stability testing (40°C/75% RH) with XRD to detect polymorphic changes that may alter bioavailability .

Methodological Challenges and Solutions

Q. How can researchers mitigate solubility issues during in vitro testing of this hydrophobic compound?

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions, diluted to ≤0.1% DMSO in cell culture media to avoid cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency and sustained release .

Q. What strategies are effective for resolving spectral overlaps in ¹H-NMR analysis of the morpholino-sulfonyl moiety?

  • 2D NMR Techniques : HSQC and HMBC to assign crowded regions (δ 3.0–4.0 ppm) by correlating protons with adjacent carbons and long-range couplings .
  • Deuterated Solvents : Use DMSO-d₆ to sharpen signals for sulfonamide protons (δ 7.5–8.5 ppm) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported IC₅₀ values between enzyme inhibition and cell-based assays?

  • Membrane Permeability : Assess logP (calculated ∼3.5) and P-gp efflux using Caco-2 monolayers; poor permeability may explain higher IC₅₀ in cellular assays .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify rapid metabolism (e.g., CYP3A4-mediated oxidation) that reduces intracellular active concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.